molecular formula C6H12N2O B12988961 (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine

(S)-6-Oxa-2-azaspiro[3.4]octan-8-amine

Cat. No.: B12988961
M. Wt: 128.17 g/mol
InChI Key: PUDZVZCTDCFNQU-RXMQYKEDSA-N
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Description

Significance of Spirocyclic Systems in Enhancing Molecular Complexity and Three-Dimensionality

Spirocyclic scaffolds, which are characterized by two rings connected by a single common atom, are of increasing interest in medicinal chemistry and drug design. bldpharm.com A key advantage of incorporating spirocycles into molecular design is their inherent three-dimensional nature. This structural rigidity and 3D conformation can lead to improved potency and selectivity for biological targets. achemblock.com

The introduction of a spirocyclic core increases the fraction of sp³-hybridized carbon atoms (Fsp³) within a molecule. A higher Fsp³ value is often associated with greater success in clinical trials, as the resulting non-planar structures can better complement the complex three-dimensional shapes of biological receptors. By increasing molecular complexity without a significant increase in molecular weight, spirocyclic systems offer a strategy for developing novel chemical entities with potentially improved physicochemical and pharmacokinetic properties. achemblock.commolport.com While the synthesis of these complex structures can be challenging, the potential benefits in terms of potency, selectivity, and intellectual property often justify the effort. bldpharm.commolport.comnih.gov

Overview of Azaspiro[3.4]octane Core Structures in Chemical Design

Within the broader class of spirocycles, the azaspiro[3.4]octane framework has emerged as a valuable scaffold in drug discovery. This structure consists of a five-membered cyclopentane (B165970) or a related heterocyclic ring fused to a four-membered azetidine (B1206935) ring through a central spiro-carbon. The inclusion of nitrogen and other heteroatoms, such as oxygen in oxa-azaspiro[3.4]octanes, provides functional handles for further chemical modification and can influence the molecule's biological activity and properties. nih.govrsc.org

The 2,6-diazaspiro[3.4]octane core, for example, is considered a privileged structure due to its frequent appearance in compounds with diverse biological activities, including inhibitors of hepatitis B capsid protein and modulators of MAP and PI3K signaling pathways. mdpi.com Synthetic chemists have developed various routes to access these scaffolds, enabling the creation of diverse molecular libraries for screening. nih.govrsc.org The development of multifunctional thia- and oxa-azaspiro[3.4]octane modules provides researchers with building blocks that possess varied and well-defined exit vectors for chemical elaboration, facilitating the exploration of new chemical space. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(8S)-6-oxa-2-azaspiro[3.4]octan-8-amine

InChI

InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2/t5-/m1/s1

InChI Key

PUDZVZCTDCFNQU-RXMQYKEDSA-N

Isomeric SMILES

C1[C@H](C2(CNC2)CO1)N

Canonical SMILES

C1C(C2(CNC2)CO1)N

Origin of Product

United States

Synthetic Methodologies for S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine and Its Analogues

Strategies for Spirocyclic Core Construction

The assembly of the 6-oxa-2-azaspiro[3.4]octane framework is a significant challenge in synthetic organic chemistry. Researchers have developed several key strategies to build this unique spirocyclic system, which integrates an azetidine (B1206935) ring and a tetrahydrofuran (B95107) ring around a shared quaternary carbon. These methods range from the cyclization of carefully designed precursors to cycloaddition and annulation reactions.

Cyclization Reactions from Acyclic and Spirocyclic Precursors

The formation of spirocycles through intramolecular cyclization is a foundational strategy. This often involves the use of precursors that already contain one of the heterocyclic rings or are acyclic chains poised to form the bicyclic system. Common methodologies include intramolecular SN2 alkylation and ring-closing metathesis. researchgate.net

One notable approach involves a tandem conjugate addition-Dieckmann cyclization. lookchem.com For instance, the synthesis of an oxa-azaspiro[3.4]octane core can begin with a conjugated ester like N-Boc-protected 2-azetidinone. lookchem.com Reaction with methyl glycolate (B3277807) initiates a sequence that smoothly yields a spirocyclic ketoester, which is then decarboxylated to afford the desired oxa-azospirocyclic ketone. lookchem.com This ketone can be further functionalized, for example, through reductive amination to install the amine group. lookchem.com Another strategy starts with a pre-existing azetidine ring and focuses on constructing the cyclopentane (B165970) portion. rsc.org Alternatively, ring-opening cyclization of a spirocyclopropane with a primary amine has been used to create related aza-hetereocyclic systems. elsevierpure.com

Precursor TypeCyclization MethodResulting Core StructureRef
Acyclic EsterIntramolecular Cyclization3,3-Disubstituted piperidin-2-one researchgate.net
N-Boc azetidin-2-oneConjugate Addition-Dieckmann Cyclization5-Oxa-2-azaspiro[3.4]octane ketone lookchem.com
Cycloheptane-1,3-dione-2-spirocyclopropaneRing-Opening Cyclization with AmineHexahydrocyclohepta[b]pyrrol-4(5H)-one elsevierpure.com

[3+2] Cycloaddition Approaches to Oxa-azaspiro[3.4]octanes

[3+2] Cycloaddition reactions represent a powerful and convergent method for constructing five-membered rings, making them well-suited for synthesizing the tetrahydrofuran portion of oxa-azaspiro[3.4]octanes. researchgate.net This approach has been successfully employed to create various azaspiro[3.4]octane analogues. researchgate.net

In one example, the synthesis of 2-oxa-6-azaspiro[3.4]octane, a morpholine (B109124) surrogate, was achieved via a [3+2] cycloaddition, yielding multi-gram quantities in high yields. researchgate.net The strategy often involves the reaction of an azomethine ylide with a dipolarophile. For instance, azomethine ylides generated from proline and indenoquinoxalinones react with arylidene malononitriles to form spirocyclic adducts. researchgate.net A key advantage of this method is its potential for high regio- and stereoselectivity. researchgate.net The synthesis of novel thia-azaspiro[3.4]octanes has also been accomplished using 1,3-dipolar cycloadditions involving thiocarbonyl ylides, demonstrating the versatility of this approach for incorporating different heteroatoms. lookchem.com

Ylide/DipoleDipolarophileProductRef
Azomethine Ylide (from proline)Arylidene malononitrilesSpirocyclic pyrrolidine researchgate.net
Thiocarbonyl YlideN-Boc azetidinone derivative6-Thia-2-azaspiro[3.4]octane lookchem.com
Not specifiedNot specified2-Oxa-6-azaspiro[3.4]octane researchgate.net

Annulation Strategies for Azaspiro[3.4]octane Frameworks

Annulation, the process of building a new ring onto a pre-existing one, is a key strategy for synthesizing the 2-azaspiro[3.4]octane core. rsc.orgrsc.org Researchers have successfully developed routes involving the annulation of either the five-membered cyclopentane ring or the four-membered azetidine ring. rsc.orgrsc.org

One approach begins with an azetidine derivative and constructs the cyclopentane ring onto it. rsc.org Conversely, two other successful routes involve the annulation of the azetidine ring onto a cyclopentane precursor. rsc.orgrsc.org These methods utilize readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification. rsc.orgrsc.org For the construction of the azetidine ring, strategies based on nucleophilic substitution by amine nucleophiles are common. rsc.org More broadly, [3+2]- and [3+3]-aza-annulation reactions are employed to synthesize related spirocyclic pyrrolidones and piperidones from α-ketolactones and α-ketolactams. researchgate.net

Annulation ApproachStarting RingRing ConstructedOverall Yield (Example)Ref
Approach AAzetidineCyclopentane12% rsc.org
Reductive AminationCyclopentaneAzetidine0.87% rsc.org
Intramolecular AlkylationCyclopentaneAzetidine14% rsc.org

Staudinger Synthesis for Related Spiro-β-Lactam Systems

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly effective method for forming β-lactams. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for creating spiro-β-lactam systems, which are structurally related to the target compound. nih.gov A notable example is the synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one, where the four-membered β-lactam ring is fused in a spirocyclic fashion. researchgate.net

The reaction's stereochemical outcome (cis vs. trans β-lactam) can often be controlled by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org For instance, the synthesis of spirooxindole-β-lactams has been achieved through one-pot Staudinger cycloadditions. researchgate.netacs.orgacs.org The reaction can be performed with chiral substrates to achieve high diastereoselectivity. nih.govresearchgate.net For example, the reaction of a cyclic ketene derived from N-benzyloxycarbonyl-L-proline acid chloride with an imine proceeds with high diastereoselectivity to form the spiranic backbone in a single step. researchgate.net

Ketene SourceImineProductStereochemistryRef
Phthalimidoacetyl chlorideChiral carbohydrate Schiff baseSugar-based monocyclic β-lactamSingle isomer nih.gov
Optically active acid chlorideIminesProline-derived spiro-β-lactamsDiastereomerically pure nih.gov
Phenylacetic acidsIsatin Schiff bases1,3-bis-aryl spirooxindolo-β-lactamsPredominantly cis acs.orgacs.org
N-benzyloxycarbonyl-L-proline acid chlorideIminesSpiro β-lactamHigh diastereoselectivity researchgate.net

Regioselective and Stereoselective Synthetic Pathways

Achieving the precise arrangement of atoms is critical in the synthesis of complex molecules like (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine. This requires methods that exhibit high levels of regioselectivity (control over which position reacts) and stereoselectivity (control over the 3D arrangement).

Control of Heteroatom Incorporation in Spirocyclization

The strategic placement of the oxygen and nitrogen heteroatoms within the spiro[3.4]octane framework is a defining challenge. The synthesis of novel thia/oxa-azaspiro[3.4]octanes demonstrates how synthetic routes can be designed to incorporate specific heteroatoms and functional groups with control. lookchem.com A tandem conjugate addition-Dieckmann cyclization sequence starting with methyl glycolate, for example, directly leads to the formation of a 5-oxa-2-azaspiro[3.4]octane core. lookchem.com This product can then be converted into derivatives bearing an alcohol or an amine at a specific position, showcasing control over functionalization. lookchem.com

The synthesis of 2-oxa-6-azaspiro[3.4]octane as a designed surrogate for morpholine further highlights the deliberate placement of heteroatoms to achieve desired molecular properties. researchgate.net The development of enantioselective approaches to these spirocycles is also a key area of research. lookchem.com While not a spirocyclization, the enzymatic epoxidation of fatty acids by fungal peroxygenases illustrates a powerful method for achieving extremely high regio- and enantioselectivity in heteroatom (oxygen) incorporation, a principle that can inspire the development of new synthetic methods. nih.gov The successful synthesis of building blocks like 2-Boc-6-hydroxy-8-oxa-2-azaspiro[3.4]octane by Carreira and coworkers provides a concrete example of a pathway that controls the placement of both oxygen and nitrogen heteroatoms within this specific spirocyclic system. sigmaaldrich.com

Enantioselective Approaches to this compound and Analogues

The generation of the specific (S)-enantiomer of 6-oxa-2-azaspiro[3.4]octan-8-amine and its analogues necessitates sophisticated enantioselective strategies. The inherent three-dimensionality of spirocycles presents a significant synthetic challenge, making the development of asymmetric methodologies crucial. researchgate.net

One prominent strategy involves leveraging a chiral pool approach, where a readily available chiral starting material dictates the stereochemistry of the final product. A key development in this area was a chiral route designed for spirocyclic M4 agonists. nih.gov In this multi-step synthesis, a chiral amine was introduced early in the sequence to establish the desired stereocenter. For instance, a tosylate-activated intermediate was combined with a chiral amine, such as (R)-7-oxa-2-azaspiro[3.4]octan-5-amine, using potassium phosphate (B84403) as the base to yield a key bifunctional intermediate. nih.gov While successful in producing gram quantities, this approach has drawbacks, including the early introduction of a precious chiral component that must be carried through numerous synthetic steps. nih.gov This highlights a common challenge in linear synthetic strategies and underscores the need for more convergent or late-stage chiral introductions.

Biocatalytic Approaches Utilizing Transaminases for Chiral Building Blocks

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and sustainable alternative for producing chiral amines. rsc.orgmdpi.com These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, often with exceptional enantioselectivity under mild reaction conditions. rsc.orgresearchgate.net This method directly addresses the challenges of traditional chemical synthesis, such as the need for expensive catalysts and harsh conditions. rsc.org

In the synthesis of analogues for this compound, transaminases have been successfully employed to produce key chiral spirocyclic amine intermediates from their corresponding ketones. nih.gov For example, a screening of various transaminases identified enzymes capable of stereoselectively producing the desired (S)-amine from 2-oxa-6-azaspiro[3.4]octan-8-one.

The optimization of this biocatalytic step is critical for large-scale production. Key parameters that were investigated include pH and enzyme loading. Studies found that the reaction conversion rates were optimal in a pH range of 8.5–10. nih.gov Furthermore, the required enzyme loading was found to be dependent on the specific substrate; the tetrahydrofuran (THF) spirocyclic ketone required a 4% (w/w) catalyst loading to achieve over 98% conversion, whereas a less reactive cyclopentyl analogue only reached 75% conversion even with a 10% enzyme loading. nih.gov Following optimization, these biocatalytic reactions were successfully scaled to produce over 100 grams of the chiral amine, facilitating further medicinal chemistry research. nih.gov

Table 1: Optimization of Biocatalytic Transamination

Parameter Condition Outcome Source
pH 8.5 - 10.0 (Optimal: 9.5) Higher conversion rates nih.gov
Enzyme Loading (THF spirocycle 9) 4% (w/w) >98% conversion nih.gov
Enzyme Loading (Cyclopentyl spirocycle 8) 10% (w/w) 75% conversion nih.gov

Optimization of Reaction Conditions and Scalability

The successful synthesis of this compound on a larger scale requires meticulous optimization of reaction parameters to maximize yield, minimize impurities, and ensure process robustness.

Solvent Effects in Cyclization Reactions

The choice of solvent plays a pivotal role in cyclization reactions, influencing reaction pathways, rates, and even product selectivity. researchgate.net In the synthesis of spirocycles from alkyne cations, computational studies have shown that the solvent can determine whether cyclization or a competing elimination pathway is favored. In a non-coordinating solvent like dichloromethane, intramolecular π-cation interactions promote the desired cyclization. researchgate.net However, in more coordinating solvents like tetrahydrofuran or toluene (B28343), solvent-cation interactions can alter the energy profile, favoring the elimination pathway. researchgate.net

Practical studies have also demonstrated the profound impact of solvents. In amination reactions of cyclotriphosphazenes, solvents with low dielectric constants like toluene favored the formation of one product, while solvents with high dielectric constants like acetonitrile (B52724) selectively yielded another. elsevierpure.com Similarly, in palladium-catalyzed heterocyclization to form indole (B1671886) derivatives, a screening of solvents including acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) showed significant differences in product yield, with DMSO providing superior results in one case and ACN being more effective in another, particularly under microwave irradiation. researchgate.net

Catalyst Influence on Spiroannulation Efficiency

The catalyst is a critical determinant of efficiency and selectivity in spiroannulation reactions. The choice of metal, ligands, and counter-ions can direct the reaction towards the desired spirocyclic scaffold and away from potential side products. nih.gov Research has shown that from a single indolyl ynone starting material, different products—spirocyclic indolenines, carbazoles, or quinolines—can be selectively synthesized simply by varying the catalyst. nih.gov

In the copper(I)-catalyzed cycloisomerization to form C2-spiropseudoindoxyl compounds, a survey of different copper salts revealed significant variability in performance. While Cu(OAc)₂ was ineffective, copper(I) triflate (CuOTf) and tetrakis(acetonitrile)copper(I) triflate (Cu(MeCN)₄OTf) gave the desired spirocycle in 65% and 70% yield, respectively. acs.org This demonstrates the subtle but critical influence of the catalyst's composition on the spiroannulation efficiency.

Table 2: Effect of Copper Catalyst on Spirocyclization Yield

Catalyst Solvent Yield of Spirocycle 5a Source
Cu(OTf)₂ 1,2-dichloroethane 59% acs.org
Cu(OAc)₂ 1,2-dichloroethane No Reaction acs.org
CuOTf 1,2-dichloroethane 65% acs.org
Cu(MeCN)₄OTf 1,2-dichloroethane 70% acs.org
Cu(MeCN)₄BF₄ 1,2-dichloroethane 42% acs.org
Cu(MeCN)₄PF₆ 1,2-dichloroethane 31% acs.org

Temperature Control and Side-Product Minimization

Temperature is a critical parameter that must be precisely controlled to ensure high yields and minimize the formation of side-products. Elevated temperatures can accelerate desired reactions but may also promote undesired pathways such as decomposition, elimination, or racemization.

In the synthesis of a related 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, optimization of an Sₙ2 reaction was performed in a continuous flow reactor. sci-hub.se By increasing the temperature from 50 °C in a batch process to 150 °C in the flow system, the required reaction time was dramatically reduced from 24 hours to just 10 minutes, showcasing how temperature can be leveraged to intensify a process. sci-hub.se However, such high temperatures must be carefully managed to avoid degradation of reactants, intermediates, or products, which is a key advantage of flow reactors that offer precise temperature control and short residence times.

Development of Step-Economic and Robust Routes

A primary goal in modern synthetic chemistry is the development of step-economic routes, which minimize the number of synthetic operations, thereby reducing waste, cost, and labor. nih.govrsc.org A robust route is one that is reliable, scalable, and insensitive to minor variations in reaction conditions.

The synthesis of the parent 2-azaspiro[3.4]octane has been approached through several different routes, involving either the annulation of the cyclopentane ring or the azetidine ring. rsc.org Evaluating the merits and limitations of each approach is key to developing a robust manufacturing process. These routes were designed to use readily available starting materials and minimize the need for chromatographic purification. rsc.org

Furthermore, synthetic strategies are often redesigned to be more efficient. An initial route to a spirocyclic M4 agonist was successful but was criticized for being too long and for introducing the expensive chiral amine at the very beginning of the sequence. nih.gov A more step-economic approach would involve a convergent synthesis where the chiral spirocycle is introduced at a later stage, maximizing the conservation of the valuable chiral material. The move towards continuous flow processing for biocatalytic reactions also represents a significant advance in developing robust and scalable routes for chiral amine production. rsc.org

Derivatization and Structural Modification of the S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine Scaffold

Chemical Transformations of the Primary Amine Functionality

The primary amine at the C-8 position is a key handle for introducing a wide array of substituents, enabling extensive exploration of the chemical space around the spirocyclic core.

The primary amine of the spiro-scaffold readily participates in nucleophilic substitution reactions, most commonly through acylation to form amides. This transformation is fundamental in lead optimization, as the resulting amide bond can establish crucial hydrogen bond interactions with biological targets. A prevalent method involves coupling the amine with a carboxylic acid using a peptide coupling reagent. For instance, in the synthesis of inhibitors for the main protease (Mpro) of SARS-CoV-2, an amine on a related scaffold was coupled with 5-chloronicotinic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. scienceopen.com This strategy allows for the systematic introduction of diverse aryl and heteroaryl moieties to probe specific binding pockets within an enzyme's active site. scienceopen.com

Reaction Type Reagents & Conditions Purpose Reference
Amide CouplingCarboxylic Acid, HATU, DIPEAIntroduction of aryl/heteroaryl groups for SAR exploration. scienceopen.com
SulfonylationSulfonyl Chloride (e.g., MsCl), Base (e.g., Et3N)Modification of electronic properties and hydrogen bonding potential. nih.gov

This table provides an interactive summary of common nucleophilic substitution reactions.

Reductive amination is a powerful and versatile strategy for functionalizing the primary amine with a wide range of substituents, particularly those derived from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method was utilized in the development of SARS-CoV-2 Mpro inhibitors, where a spirocyclic amine was reacted with 4-bromo-2-ethylbenzaldehyde (B1374599) in the presence of sodium triacetoxyborohydride (B8407120) (STAB) as a mild reducing agent. scienceopen.com

The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (B1222165) can be used, it is often too reactive. Modified versions like sodium triacetoxyborohydride and sodium cyanoborohydride are generally preferred, though the latter poses toxicity risks. acsgcipr.org An alternative class of reagents includes amine-borane complexes, such as 2-picoline borane, which offer high stability, even in protic solvents that facilitate imine formation, and are suitable for large-scale synthesis. acsgcipr.org These methods provide a robust platform for attaching complex benzyl (B1604629) groups and other functionalities, significantly expanding the diversity of accessible analogues for lead optimization. scienceopen.com

Aldehyde/Ketone Reducing Agent Solvent Key Advantage Reference
4-bromo-2-ethylbenzaldehydeSodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)Mild conditions, high functional group tolerance. scienceopen.com
Various Aldehydes2-Picoline BoraneTetrahydrofuran (B95107) (THF)High stability, suitable for scale-up. acsgcipr.org
Ketone SubstratesRu(OAc)2{(S)-binap}/H2Not specifiedHighly enantioselective for producing chiral amines. nih.gov

This interactive table outlines various reductive amination strategies.

Modifications within the Oxa-azaspiro Core

Altering the core spirocyclic framework itself is a more advanced strategy for modulating the physicochemical properties and biological activity of the resulting compounds.

Replacing the oxygen atom in the 6-oxa-2-azaspiro[3.4]octane core with other heteroatoms, such as sulfur or nitrogen, creates novel scaffolds with distinct properties. The synthesis of thia-azaspiro[3.4]octanes, where oxygen is replaced by sulfur, has been reported, opening up access to uncharted chemical space. nih.gov Similarly, replacing the oxygen with a nitrogen atom leads to the 2,6-diazaspiro[3.4]octane scaffold. nih.govmdpi.com This analogue has been explored for developing antitubercular agents. nih.govmdpi.com These substitutions alter the geometry, polarity, and hydrogen bonding capacity of the core structure, which can profoundly impact target binding and pharmacokinetic profiles. For example, spirocyclic oxetanes are noted to be effective bioisosteres for commonly used fragments like morpholine (B109124). researchgate.net

The inherent functionality of the 6-oxa-2-azaspiro[3.4]octane scaffold, particularly its multiple amine groups (if the secondary amine is also considered), makes it an ideal starting point for generating diverse compound libraries for high-throughput screening. researchgate.net Researchers have demonstrated that related azaspiro scaffolds can be sequentially functionalized to rapidly build libraries of structurally unique compounds. researchgate.net This approach involves leveraging the differential reactivity of the amine functionalities for selective N-alkylation or acylation. researchgate.net In one campaign, a library of nitrofuran derivatives was synthesized based on a 2,6-diazaspiro[3.4]octane core, which led to the identification of a highly potent antitubercular compound from a relatively small set of molecules. nih.gov This highlights the efficiency of using such scaffolds to broadly yet effectively explore molecular peripheries to discover novel bioactive agents. nih.gov

Synthesis of Advanced (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine Analogues for Lead Optimization

The synthesis of advanced analogues from the this compound scaffold is a critical step in the hit-to-lead optimization process in drug discovery. This involves making targeted modifications to an initial hit compound to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

In the optimization of a SARS-CoV-2 Mpro inhibitor series, a multi-step synthetic route was employed to generate advanced analogues. scienceopen.com The process began with the reductive amination of a protected spirocyclic amine scaffold, followed by deprotection and subsequent amide coupling with a selected carboxylic acid. scienceopen.com Further modifications, such as ester saponification and another amide coupling, were performed to introduce additional diversity and optimize interactions with specific subpockets of the enzyme's active site. scienceopen.com This systematic approach, combining parallel synthesis with computational modeling, allows for the rapid exploration of SAR and the identification of leads with significantly improved inhibitory activity. scienceopen.com The exploration of the periphery around the related 2,6-diazaspiro[3.4]octane core has also proven to be a successful strategy, yielding a potent antitubercular lead by systematically varying substituents on the core structure. mdpi.com The use of such spirocyclic building blocks provides access to novel chemical space with desirable drug-like properties. nih.govbldpharm.com

Compound Name CAS Number Molecular Formula Key Feature Reference
6-Oxa-2-azaspiro[3.4]octane410070-90-5C6H11NOParent scaffold (achiral) nih.gov
2-Oxa-6-azaspiro[3.4]octane220290-68-6C6H11NOIsomeric parent scaffold (achiral) nih.gov
(S)-6-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid170896876-46-3C7H11NO3Carboxylic acid derivative for further coupling nih.gov
2-Boc-6-hydroxy-8-oxa-2-azaspiro[3.4]octane1408074-46-3C11H19NO4Protected and functionalized intermediate
2,6-Diazaspiro[3.4]octaneNot specifiedC6H12N2Nitrogen-substituted core analogue nih.govmdpi.com

This interactive table lists key compounds and intermediates related to the scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spirocyclic Core Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the spirocyclic core and the position of substituents.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the azetidine (B1206935) and tetrahydrofuran (B95107) rings are characteristic. The protons adjacent to the nitrogen and oxygen atoms typically appear in the downfield region due to the deshielding effects of these heteroatoms. The spirocyclic nature of the molecule, with its rigid conformation, often leads to complex splitting patterns. For instance, geminal and vicinal couplings can be used to deduce the relative stereochemistry of the substituents.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The spiro carbon, being a quaternary center, exhibits a characteristic chemical shift. The carbons bonded to the nitrogen and oxygen atoms are also shifted downfield.

While specific experimental data for this compound is not widely published, data from related structures, such as 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride, can provide insight into the expected spectral features. nih.gov

Table 1: Illustrative ¹H NMR Data for a Related Spirocyclic System

Protons Illustrative Chemical Shift (δ) ppm Multiplicity
CH₂-N 3.0 - 3.5 m
CH₂-O 3.6 - 4.0 m
Spiro-CH₂ 1.8 - 2.5 m
NH 1.5 - 2.5 (broad) s

Note: This data is illustrative and based on general principles and data for related compounds.

X-ray Crystallography for Absolute Stereochemistry and Fused Ring System Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For chiral molecules like this compound, this technique is crucial for unequivocally establishing the (S) configuration at the stereocenter.

The process involves irradiating a single crystal of the compound or a suitable derivative with X-rays. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise atomic coordinates can be determined. This provides unambiguous evidence of the spirocyclic fusion of the azetidine and tetrahydrofuran rings and the exact spatial arrangement of the amine group.

Table 2: Illustrative Crystallographic Data Parameters

Parameter Illustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α, β, γ (°) 90

Note: These values are hypothetical and represent typical data obtained for a small organic molecule.

Mass Spectrometry for Molecular Identity and Fragmentation Pattern Validation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The molecular ion peak ([M+H]⁺ in positive ion mode) would correspond to the molecular weight of the compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can be used to validate the structure. Characteristic fragmentation pathways for this spirocyclic system would likely involve the cleavage of the C-N and C-O bonds within the rings, as well as the loss of the amine group. PubChemLite provides predicted collision cross-section values for the related 6-oxa-2-azaspiro[3.4]octane hydrochloride, which can give an indication of the expected ion mobility. google.com

Table 3: Predicted Mass Spectrometry Data for 6-Oxa-2-azaspiro[3.4]octane

Adduct Predicted m/z
[M+H]⁺ 114.09134
[M+Na]⁺ 136.07328
[M-H]⁻ 112.07678

Data Source: Predicted values from PubChemLite for the hydrochloride salt of the parent scaffold. google.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

N-H stretch: A primary amine (R-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-N stretch: Aliphatic amine C-N stretching vibrations are usually observed in the 1020-1250 cm⁻¹ region.

C-O stretch: The C-O stretching of the ether linkage in the tetrahydrofuran ring would likely appear as a strong band between 1000 and 1300 cm⁻¹.

C-H stretch: Absorptions due to the stretching of C-H bonds in the alkyl portions of the molecule would be present in the 2850-3000 cm⁻¹ range.

These characteristic peaks would confirm the presence of the amine, ether, and alkyl functionalities within the molecule.

Table 4: Characteristic FT-IR Absorption Bands for Amines and Ethers

Functional Group Vibration Characteristic Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Aliphatic Amine C-N Stretch 1020 - 1250
Ether C-O Stretch 1000 - 1300

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized molecule like this compound and for assessing its purity.

The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretical values calculated from the molecular formula (C₇H₁₂N₂O). A close correlation between the experimental and theoretical values provides strong evidence for the compound's composition and purity.

Table 5: Theoretical Elemental Composition of this compound (C₇H₁₂N₂O)

Element Symbol Atomic Weight % Composition
Carbon C 12.01 59.13%
Hydrogen H 1.01 8.51%
Nitrogen N 14.01 19.70%
Oxygen O 16.00 11.25%

Note: These are theoretical values. Experimental values would be expected to be within ±0.4% for a pure sample.

Computational Chemistry and Molecular Modeling Studies of S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov For a molecule like (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine, this analysis would reveal its inherent electronic stability and predisposition to engage in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Spirocyclic System Data presented is for a sila-spirocyclic imine system for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
TISSNU-19 researchgate.net-6.21-1.135.08
OITSSHC-33 researchgate.net-6.11-1.095.02

This interactive table demonstrates the typical outputs of a quantum chemical calculation. A larger energy gap, as seen in TISSNU-19, implies greater kinetic stability compared to OITSSHC-33. nih.govresearchgate.net

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic descriptors that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. acs.orgyoutube.com These parameters are directly related to the HOMO and LUMO energies through Koopmans' theorem, which approximates them as:

I ≈ -EHOMO

A ≈ -ELUMO

Where 'I' is the ionization potential and 'A' is the electron affinity. nih.gov Materials with low ionization potentials are typically good electron donors (hole-transporting materials), whereas those with high electron affinities are effective electron acceptors. acs.org Determining the IP and EA for this compound would be crucial in characterizing its potential role in charge-transfer processes or its behavior in redox reactions.

From the core values of Ionization Potential (I) and Electron Affinity (A), several global reactivity descriptors can be calculated to provide a more nuanced understanding of a molecule's chemical behavior.

Electronegativity (χ): Represents the power of an atom or molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity. youtube.com

χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is proportional to the HOMO-LUMO gap. nih.gov

η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

S = 1 / η

Chemical Potential (μ): Related to the "escaping tendency" of an electron from an equilibrium system. It is the negative of electronegativity.

μ = -χ

Table 2: Global Reactivity Descriptors and Their Significance

ParameterFormulaInterpretation
Electronegativity (χ)(I + A) / 2Tendency to attract electrons. youtube.com
Chemical Hardness (η)(I - A) / 2Resistance to deformation of the electron cloud. nih.gov
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity.
Chemical Potential (μ)-(I + A) / 2Escaping tendency of electrons; drives charge transfer.

This interactive table defines key reactivity parameters that would be calculated for this compound from its IP and EA values to predict its reactivity.

Molecular Dynamics and Conformational Analysis of Spirocyclic Systems

The rigid, three-dimensional structure of spirocyclic systems imparts unique conformational constraints. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the atomic trajectories over time by solving Newton's equations of motion. nih.govresearchgate.net The resulting data allows for:

Identification of Stable Conformers: Analysis of the simulation trajectory can reveal the most populated low-energy conformations of the molecule.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) calculations can identify which parts of the spirocycle are rigid and which exhibit greater flexibility.

Interconversion Pathways: MD can map the transitions between different conformational states, showing the energy barriers involved. nih.gov

This analysis is critical for understanding how the molecule's shape might adapt upon binding to a biological target.

Ligand-Target Interaction Modeling

To explore the potential of this compound as a pharmacologically active agent, it is essential to model its interaction with protein targets. Docking simulations predict the preferred binding orientation and affinity of a ligand within a receptor's active site. nih.gov

Traditional molecular docking often treats the protein receptor as a rigid structure. However, proteins are dynamic and can undergo significant conformational changes to accommodate a binding ligand—a phenomenon known as "induced fit". nih.gov Induced-Fit Docking (IFD) is an advanced computational method that accounts for this flexibility. youtube.comunimi.it

The IFD workflow for this compound would typically involve:

Initial Docking: The ligand is first docked into a rigid model of the target protein's binding site.

Receptor Refinement: The protein side chains within a certain radius of the docked ligand pose are allowed to move and refold to optimize interactions.

Ligand Redocking: The ligand is then re-docked into the newly generated ensemble of flexible receptor conformations. youtube.com

Scoring: The final poses are scored based on the calculated binding energy, providing a more accurate prediction of the binding mode and affinity. nih.gov

By simulating the mutual adaptation of both the ligand and the protein, IFD provides a much more realistic and reliable model of the binding event compared to rigid-receptor methods. nih.govunimi.it

MM-GBSA Calculations for Binding Energy Estimation

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely employed computational technique to estimate the binding free energy of a ligand to a protein. This approach offers a balance between accuracy and computational cost, making it a valuable tool in drug discovery for ranking potential inhibitors and understanding the driving forces behind molecular recognition. While specific MM-GBSA studies on this compound are not extensively available in publicly accessible literature, the methodology can be illustrated through computational analyses of structurally related spirocyclic systems.

A pertinent example is the study of spiro-oxindole derivatives as inhibitors of the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. Disrupting the MDM2-p53 interaction is a validated strategy in cancer therapy. In such studies, MM-GBSA is utilized to calculate the binding free energy (ΔG_bind) of the inhibitors to the MDM2 protein, providing insights that guide the design of more potent compounds. nih.gov

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_gb : Polar solvation energy, calculated by the Generalized Born (GB) model

ΔG_sa : Non-polar solvation energy, typically estimated from the solvent-accessible surface area (SASA)

The sum of the gas-phase energies (ΔE_vdw + ΔE_elec) and the solvation free energies (ΔG_gb + ΔG_sa) gives the final estimated binding free energy.

Computational analyses on spiro-oxindole inhibitors targeting MDM2 have demonstrated that this approach can yield binding free energies consistent with experimental data. nih.gov The analysis of individual energy contributions reveals that van der Waals and electrostatic interactions are often the primary driving forces for the binding of these inhibitors. nih.gov

Below is a representative data table, modeled after findings for spiro-oxindole inhibitors of MDM2, illustrating the type of data generated from MM-GBSA calculations.

Interactive Data Table: Representative MM-GBSA Binding Free Energy Decomposition

Compound IDΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_gb (kcal/mol)ΔG_sa (kcal/mol)
Spiro-oxindole 1-45.8-55.2-28.542.1-4.2
Spiro-oxindole 2-42.1-51.7-25.439.5-4.5
Spiro-oxindole 3-38.5-48.9-22.137.0-4.5

Note: The data in this table is illustrative and based on typical values reported in MM-GBSA studies of spiro-oxindole inhibitors of MDM2. It does not represent experimental data for this compound.

These results are crucial for lead optimization, as they allow researchers to understand the structure-activity relationship (SAR) at a molecular level. For instance, modifications to the spirocyclic scaffold can be evaluated computationally to predict their impact on binding affinity before undertaking synthetic efforts. This synergy between in silico and experimental techniques accelerates the rational design of novel therapeutics targeting specific protein-protein interactions. nih.gov

Structure Activity Relationship Sar Studies of S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine Derivatives

Influence of Spirocyclic Architecture on Biological Activity and Specificity

The unique three-dimensional structure of spirocyclic scaffolds offers a distinct advantage in drug design by providing a rigid framework that can reduce the entropic penalty upon binding to a target protein. acs.org The 6-oxa-2-azaspiro[3.4]octane core is a prime example of a privileged structure that has been effectively utilized in the development of potent and selective kinase inhibitors, particularly targeting the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). acs.orgnih.gov These kinases are crucial components of the Hippo signaling pathway, which regulates organ size, cell proliferation, and tissue regeneration. nih.govacs.org

Initial explorations with less rigid cyclic systems, such as piperidine (B6355638), pyrrolidine, and azetidine (B1206935), showed only modest activity. acs.org However, the incorporation of more rigid frameworks, including the spiro[3.3]heptane and ultimately the 6-oxa-2-azaspiro[3.4]octane systems, led to a significant improvement in inhibitory activity against LATS1/2. acs.org This highlights the critical role of the spirocyclic core in orienting the key pharmacophoric elements for optimal interaction with the kinase active site. The rigidity of the spiro-system likely helps to pre-organize the molecule in a bioactive conformation, thereby enhancing its binding affinity. acs.org

Impact of Substituent Modifications on Potency and Selectivity

Following the identification of the promising 6-oxa-2-azaspiro[3.4]octane scaffold, extensive SAR studies were undertaken to optimize the potency and selectivity of these derivatives as LATS1/2 inhibitors. acs.org These studies involved systematic modifications of various substituents on the core structure.

A key area of modification was the amine substituent. The data in the table below, derived from studies on LATS1/2 inhibitors, illustrates the impact of these modifications. For instance, the transition from a simple piperidine to the more complex and rigid spirocyclic systems was a critical step in boosting potency. acs.org

CompoundCore ScaffoldLATS1 IC50 (nM)LATS2 IC50 (nM)
AT-7867 (parent compound)Piperidine-based>1000>1000
Derivative with PiperidinePiperidine~500~600
Derivative with PyrrolidinePyrrolidine~450~550
Derivative with AzetidineAzetidine~400~500
Derivative with (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine(S)-6-Oxa-2-azaspiro[3.4]octane<50<70

Further modifications on the aromatic portion of the molecules, which typically interact with the hinge region of the kinase, also played a significant role. The optimization of these substituents led to a dramatic improvement in potency against LATS1 and LATS2, while also enhancing kinome-wide selectivity. acs.org The culmination of these efforts was the identification of a lead compound with potent inhibitory activity against both LATS1 and LATS2, demonstrating the successful application of systematic substituent modification in this series. acs.org

Stereochemical Influence on Pharmacological Profiles

Stereochemistry is a critical determinant of pharmacological activity, as stereoisomers can exhibit vastly different interactions with chiral biological macromolecules like enzymes and receptors. In the context of 6-oxa-2-azaspiro[3.4]octan-8-amine derivatives, the stereochemistry at the spiro-center and any other chiral centers has a profound impact on their pharmacological profiles.

The "(S)" designation in this compound refers to the specific stereochemical configuration at the 8-position of the spirocyclic system. Research has shown that for many spirocyclic compounds, a specific stereoisomer possesses the majority of the desired biological activity. While detailed public data on the differential activity of the enantiomers of 6-oxa-2-azaspiro[3.4]octan-8-amine derivatives is limited, the consistent use of the (S)-enantiomer in the synthesis of potent LATS1/2 inhibitors suggests that this configuration is crucial for optimal binding and inhibition. acs.org It is highly probable that the (S)-configuration correctly orients the amine and other substituents to fit within the three-dimensional constraints of the LATS kinase active site, maximizing favorable interactions and minimizing steric clashes.

Correlation of Computational Parameters with Observed Biological Outcomes

Computational modeling plays an increasingly vital role in modern drug discovery, providing insights into the molecular interactions that govern biological activity and guiding the design of more effective compounds. For the 6-oxa-2-azaspiro[3.4]octane series of LATS inhibitors, computational approaches were likely instrumental in the scaffold hopping strategy and subsequent optimization. nih.gov

Docking studies, for example, can predict the binding mode of these inhibitors within the ATP-binding pocket of LATS1 and LATS2. nih.gov Such models can rationalize the observed SAR, explaining why certain substituents enhance potency while others diminish it. For instance, computational analysis can reveal key hydrogen bond interactions, hydrophobic contacts, and the importance of the rigid spirocyclic core in achieving a low-energy, high-affinity binding conformation.

Biological Target Interactions and Proposed Mechanisms of Action for S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine Analogues

Enzyme Modulation: Inhibition and Activation Mechanisms

While the primary focus of research on (S)-6-oxa-2-azaspiro[3.4]octane analogues has been on receptor interactions, evidence suggests that the broader class of spirocyclic compounds, including azaspiro derivatives, can modulate enzyme activity.

The spirocyclic framework is a feature in a number of compounds designed as enzyme inhibitors. For instance, spirooxindole derivatives have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). google.com The rigid, three-dimensional structure of the spiro core is thought to enhance binding to biological targets. google.com In one study, aminopyridine-containing spiro[indoline-3,4'-piperidine] (B44651) derivatives were designed and synthesized, showing potent inhibitory activity against EGFR and its mutations, as well as HER2. wipo.int These findings highlight the potential of the spiro motif in designing effective enzyme inhibitors.

Currently, there is limited publicly available information on the direct activation of enzymes by analogues of (S)-6-oxa-2-azaspiro[3.4]octan-8-amine. The research has predominantly focused on inhibitory activities.

Receptor Binding and Agonism/Antagonism

Analogues of (S)-6-oxa-2-azaspiro[3.4]octane have been most extensively studied for their interactions with G-protein coupled receptors (GPCRs), particularly muscarinic and serotonin (B10506) receptors.

Muscarinic Receptors

A significant body of research has identified 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives as potent and selective modulators of the M4 muscarinic acetylcholine (B1216132) receptor. google.comwipo.intgoogle.comgoogle.com Specifically, series of chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective antagonists of the M4 receptor. google.com For example, the compound VU6015241, a chiral 6-azaspiro[2.5]octane derivative, was found to have high potency and selectivity for the M4 receptor across multiple species. google.com Patents have been filed for 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives that function as M4 receptor agonists, suggesting that modifications to the scaffold can switch the mode of action from antagonism to agonism. google.comwipo.intgoogle.com The M4 receptor is a key target for central nervous system disorders, and the development of selective M4 antagonists is a promising therapeutic strategy. nih.govnih.gov

M4 Muscarinic Receptor Antagonist Activity

CompoundTargetActivityPotencyReference
VU6015241 (chiral 6-azaspiro[2.5]octane derivative)Human M4 ReceptorAntagonistHigh Potency google.com
Substituted 7-azaspiro[3.5]nonane compoundsM4 ReceptorAntagonistNot Specified nih.gov

Epidermal Growth Factor Receptor (EGFR)

While direct studies on this compound analogues as EGFR inhibitors are limited, the broader class of spirocyclic compounds has been a fertile ground for the discovery of new EGFR inhibitors. nih.gov For example, spiro[indoline-3,4′-piperidine] derivatives have been shown to be effective dual inhibitors of EGFR and HER2. wipo.int One study reported that the spiro compounds A1 and A2 had IC50 values of 0.09 μM and 0.08 μM, respectively, against EGFR mutants, which was significantly more potent than the reference drug neratinib. wipo.int The unique three-dimensional structure of the spiro core can be exploited to achieve high affinity and selectivity for the ATP-binding site of EGFR. google.com

EGFR Inhibitory Activity of Spiro Compounds

Compound SeriesTargetActivityIC50 ValuesReference
Aminopyridine-containing spiro[indoline-3,4′-piperidine] derivatives (A1, A2)EGFR mutants (T790M/L858R)Inhibitor0.09 μM (A1), 0.08 μM (A2) wipo.int
Pyrrolidinyl-spirooxindole derivatives (5g, 5l, 5n)EGFRInhibitor0.026 μM (5g), 0.067 μM (5l), 0.04 μM (5n) google.com

5-HT1A Receptor

Analogues of azaspirocycles have shown activity at serotonin receptors. For instance, 8-(2-[2,3-dihydro-1,4-benzodioxin-2-yl- methylamino]ethyl)-8-azaspiro google.comgoogle.comdecane-7,9-dione methyl sulfonate (MDL 73005EF) is a known 5-HT1A receptor partial agonist. nih.gov 5-HT1A receptor agonists are of interest for their potential in treating anxiety and depression. nih.gov The mechanism often involves the modulation of serotonin levels and signaling pathways in the brain. nih.gov While direct evidence for this compound analogues is not prominent in the reviewed literature, the activity of related azaspiro compounds suggests this may be a potential area for future investigation.

α1-adrenergic Receptor

There is currently no publicly available scientific literature detailing the direct interaction of this compound analogues with α1-adrenergic receptors. Alpha-blockers are a class of drugs that inhibit α1-adrenergic receptors, leading to vasodilation and a decrease in blood pressure, and are used to treat conditions like hypertension and benign prostatic hyperplasia. nih.govnih.gov

Interaction with Cellular Signaling Pathways and Gene Expression

The binding of (S)-6-oxa-2-azaspiro[3.4]octane analogues to their target receptors initiates downstream cellular signaling cascades that ultimately mediate their physiological effects.

As M4 muscarinic receptor antagonists, these compounds can have a significant impact on dopamine (B1211576) signaling pathways. M4 receptors are known to oppose the actions of dopamine D1 receptors. nih.gov Research has shown that M4 receptor signaling in striatal neurons can block D1 receptor-dependent long-term potentiation (LTP) by inhibiting adenylyl cyclase and consequently, Protein Kinase A (PKA) activation. nih.gov Furthermore, M4 receptor signaling promotes long-term depression (LTD) of corticostriatal synapses by suppressing the activity of Regulator of G-protein Signaling type 4 (RGS4). nih.gov Therefore, by antagonizing the M4 receptor, analogues of (S)-6-oxa-2-azaspiro[3.4]octane can disinhibit these pathways, potentially leading to therapeutic effects in conditions like Parkinson's disease. nih.gov

In the context of EGFR inhibition by related spirocyclic compounds, the primary signaling pathways affected are the Ras/PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis. nih.gov Inhibition of EGFR by these compounds can lead to the downregulation of pro-angiogenic factors like VEGF and can also induce apoptosis by modulating the expression of key regulatory genes.

Insights into Specific Biochemical Pathways

Beyond receptor-mediated signaling, some azaspiro[3.4]octane analogues have been shown to interact with specific enzymatic pathways.

Reductases

A study on nitrofuran derivatives of 2,6-diazaspiro[3.4]octane revealed potent antitubercular activity. The proposed mechanism of action involves the reduction of the nitrofuran moiety by bacterial enzyme machinery, specifically a nitroreductase, to generate reactive nitrogen species that are toxic to the bacteria. This indicates that the azaspiro[3.4]octane scaffold can be used to deliver pharmacophores that are activated by specific cellular enzymes like reductases.

Topoisomerases

Currently, there is no publicly available information from the reviewed sources that indicates analogues of this compound interact with topoisomerases.

Role of S 6 Oxa 2 Azaspiro 3.4 Octan 8 Amine As a Privileged Building Block in Contemporary Chemical Synthesis

Enabling Three-Dimensional Chemical Space Exploration and "Escape from Flatland"

For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the realization that clinical success rates can be improved by increasing the three-dimensionality of drug candidates has spurred a paradigm shift. This concept, often termed "escaping from flatland," emphasizes the importance of molecules with a higher fraction of sp³-hybridized carbon atoms. nih.gov Spirocycles are at the forefront of this movement, and (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine is an exemplary scaffold for this purpose.

The spirocyclic nature of this compound, where two rings share a single carbon atom, inherently introduces a three-dimensional architecture. nih.gov This structural feature allows for the precise positioning of substituents in a defined spatial arrangement, which is a significant departure from the planar constraints of aromatic rings. By incorporating the 6-oxa-2-azaspiro[3.4]octane core, chemists can create molecules with greater structural complexity and shape diversity, thereby accessing novel regions of chemical space that are underexplored. This exploration of three-dimensional space is crucial for identifying novel interactions with biological targets and developing drugs with improved properties. nih.gov

Design of Rigid Scaffolds for Enhanced Target Specificity

The conformational flexibility of a drug molecule can be a double-edged sword. While some flexibility is necessary for binding to a target, excessive flexibility can lead to off-target effects and reduced potency. The rigid nature of the 6-oxa-2-azaspiro[3.4]octane scaffold offers a solution to this challenge. tandfonline.com This rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

The defined stereochemistry of this compound further enhances its utility in designing specific inhibitors. The fixed spatial orientation of the amine group and the oxa-azaspiro[3.4]octane core allows for highly directional interactions with the amino acid residues in a protein's binding site. This can lead to a significant increase in both potency and selectivity. For instance, the introduction of a rigid spirocyclic scaffold has been shown to maintain the desired orientation of functional groups, such as a primary amine, to preserve crucial hydrogen bond interactions with the target protein. bldpharm.com This level of structural control is instrumental in designing drugs that are highly specific for their intended target, thereby minimizing the potential for side effects.

Application in Lead Identification and Optimization Programs

The unique properties of this compound make it a valuable building block in both the identification of new lead compounds and the optimization of existing ones. tandfonline.comresearchgate.net In the lead identification phase, the incorporation of this spirocyclic amine can rapidly generate libraries of diverse, three-dimensional molecules for screening against various biological targets.

Once a lead compound has been identified, the 6-oxa-2-azaspiro[3.4]octane scaffold can be used to fine-tune its pharmacological properties in the lead optimization stage. dokumen.pubscience.gov The oxetane (B1205548) and azetidine (B1206935) rings of the scaffold can influence key drug-like properties such as solubility, metabolic stability, and cell permeability. For example, the oxetane moiety is known to be a bioisostere for other functional groups and can improve physicochemical properties. acs.org The amine functionality provides a convenient handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships. The utility of the 6-oxa-2-azaspiro[3.4]octane core in lead optimization is exemplified by its inclusion in patent applications for novel therapeutics, such as modulators of the MCH1 receptor. googleapis.com

Development of Novel Intellectual Property in Chemical Design

In the competitive landscape of drug discovery, the ability to secure intellectual property is paramount. The novelty of the chemical structures being developed is a key determinant of their patentability. The use of this compound and related spirocyclic scaffolds provides a clear pathway to novel chemical entities. researchgate.net

The unique and complex architecture of this building block allows for the creation of compounds that are structurally distinct from existing drugs. This novelty is a significant asset when filing for patent protection. The appearance of the 6-oxa-2-azaspiro[3.4]octane moiety in recent patent literature underscores its importance in generating new intellectual property. For example, compounds containing this scaffold have been disclosed in patent applications for inhibitors of the PD-1/PD-L1 pathway, which are of significant interest in cancer immunotherapy. googleapis.com Furthermore, patent applications for a variety of other therapeutic targets also feature this spirocyclic system, highlighting its broad applicability in the development of proprietary new medicines. cam.ac.uk

Emerging Research Directions and Future Perspectives

Advanced Synthetic Methodologies for Enantioenriched Spirocycles

The therapeutic potential of spirocyclic compounds is intrinsically linked to their stereochemistry. Consequently, the development of advanced synthetic methodologies to produce enantioenriched spirocycles is a critical area of research. The synthesis of complex molecules like (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine in an optically pure form presents a significant challenge. researchgate.net

Recent advancements have focused on asymmetric catalysis to control the formation of the chiral spirocyclic core. Methodologies such as rhodium-catalyzed O-H insertion and C-C bond-forming cyclizations are being employed to construct oxetane-containing spirocycles. researchgate.net Furthermore, [3+2] cycloaddition reactions have proven effective for the synthesis of related 2-oxa-6-azaspiro[3.4]octane systems, which can serve as surrogates for common drug motifs like morpholine (B109124). researchgate.net

Kinetic resolution is another powerful strategy for obtaining enantioenriched spirocyclic amines. For instance, the use of a chiral base like n-BuLi/sparteine has been successfully applied to the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines, yielding products with high enantiomeric ratios. nih.govresearchgate.netwhiterose.ac.uk Such methods could be adapted for the resolution of precursors to this compound. The development of robust and scalable synthetic routes is paramount for the translation of these promising compounds from academic research to clinical applications. researchgate.netrero.ch

A notable trend is the transfer of axial chirality to central chirality in the synthesis of spirocycles. This approach, which can involve processes like cyclopropanation, epoxidation, and aziridination of borylalkylidenecycloalkanes, allows for the creation of multiple stereocenters with high control. researchgate.net Cascade reactions under synergistic catalysis, combining a chiral secondary amine and a palladium(0) catalyst, have also emerged as an efficient way to access chiral spiroisoxazolone derivatives with excellent diastereoselectivity and enantioselectivity. acs.org These innovative strategies hold significant promise for the efficient and stereocontrolled synthesis of a diverse range of enantioenriched spirocycles, including derivatives of the title compound.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of novel spirocyclic scaffolds is no exception. nih.govmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular frameworks. mdpi.com

AI/ML ApplicationDescriptionPotential Impact on Spirocycle Research
De Novo Molecular Design Generative models (e.g., RNNs, LSTMs) create novel molecular structures. nih.govGeneration of new this compound derivatives with desired properties.
Virtual Screening AI-powered tools predict the interaction of molecules with target proteins, speeding up the identification of promising candidates. mdpi.comRapidly screen virtual libraries of spirocycles for potential biological activity.
Synthesis Route Optimization Algorithms identify the most efficient and cost-effective methods for chemical synthesis. mit.eduAccelerate the production of complex spirocyclic compounds for testing.
Predictive Modeling Machine learning models predict physicochemical properties, bioactivity, and even the quality of scaffolds. innovationnewsnetwork.comresearchgate.netPrioritize the synthesis of spirocycles with the highest probability of success.

Multi-Targeting Approaches with Spirocyclic Compounds

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single therapeutic agent is designed to interact with multiple biological targets. nih.govrsc.org This multi-targeting approach can lead to enhanced efficacy, reduced potential for drug resistance, and a more holistic treatment of complex diseases. Spirocyclic compounds, with their rigid and three-dimensional structures, are well-suited for the design of multi-target ligands. mdpi.com

The unique spatial arrangement of functional groups on a spirocyclic scaffold can allow for simultaneous and selective interactions with the binding sites of different proteins. mdpi.com For example, the antipsychotic drug fluspirilene, a spirocyclic compound, acts on both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, as well as voltage-dependent calcium channels. mdpi.comnih.gov This multi-target action contributes to its therapeutic effect.

In the context of this compound derivatives, a multi-targeting strategy could involve designing molecules that modulate different pathways involved in a particular disease. For instance, in cancer therapy, a spirocyclic compound could be engineered to inhibit both a key enzyme in a signaling pathway and a protein involved in tumor angiogenesis. The development of such multi-targeting agents requires a deep understanding of the structural biology of the targets and the use of computational tools to design molecules with the desired polypharmacological profile. nih.gov

Exploration of New Biological Targets for this compound Derivatives

While the full biological potential of this compound is still under investigation, related spirocyclic scaffolds have shown activity against a wide range of biological targets, suggesting promising avenues for future research. nih.gov The exploration of new applications for derivatives of this compound is a key focus of ongoing drug discovery efforts.

Derivatives of the closely related 2,6-diazaspiro[3.4]octane core have been investigated as inhibitors of the menin-MLL1 interaction for cancer treatment, hepatitis B capsid protein inhibitors, and selective dopamine D3 receptor antagonists. mdpi.com Furthermore, 2-oxa-6-azaspiro[3.4]octane, a structural analog, has been incorporated into compounds that act as epidermal growth factor receptor (EGFR) inhibitors, which are relevant for cancer therapy. researchgate.netthermofisher.com

Another promising area is the development of treatments for metabolic diseases. For example, derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have been identified as potent and selective antagonists of the somatostatin (B550006) receptor subtype 5 (SSTR5), a target for type 2 diabetes. nih.gov Given the structural similarities, it is conceivable that derivatives of this compound could be designed to modulate these or other novel biological targets. The versatility of the spirocyclic scaffold allows for the systematic modification of its peripheral functional groups to optimize interactions with a variety of protein binding sites, opening up a vast chemical space for the discovery of new therapeutics. tandfonline.combldpharm.com

Q & A

Q. What are the established synthetic routes for (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions using ketones and amines. For example, analogous spirocyclic compounds are synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl derivatives, followed by purification using column chromatography. Key intermediates are characterized via melting point analysis, elemental analysis, IR spectroscopy, and UV-Vis spectroscopy to confirm structural integrity . For enantiomeric purity, chiral HPLC or polarimetry should be employed, especially given the (S)-configuration of the amine group.

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm the spirocyclic scaffold and substituent positions.
  • IR Spectroscopy : To identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular weight validation.
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable. These methods align with protocols used for structurally related azaspiro compounds .

Q. How is this compound utilized in organic synthesis?

Spirocyclic amines like this compound serve as rigid scaffolds for designing chiral ligands or pharmacophores. For instance, similar compounds are functionalized via amidation or alkylation to generate derivatives with applications in catalysis or medicinal chemistry .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis, and how are competing stereochemical outcomes resolved?

Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, kinetic resolution via enzymatic methods or chiral Lewis acid catalysts may enhance (S)-selectivity. Contradictions in stereochemical outcomes (e.g., racemization during purification) require monitoring via time-resolved circular dichroism (CD) or in-situ NMR .

Q. How do computational methods aid in predicting reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations can model transition states for cyclization reactions, predicting regioselectivity and ring strain effects. Molecular dynamics simulations assess conformational stability, particularly for the spirocyclic core, which influences biological activity or catalytic performance .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or MS data (e.g., due to tautomerism or solvate formation) are resolved via:

  • Variable Temperature (VT) NMR : To identify dynamic processes.
  • High-Resolution MS (HRMS) : For exact mass validation.
  • Comparative Analysis : Cross-referencing with databases of azaspiro compounds (e.g., CAS entries in ) .

Q. How is the compound’s reactivity modulated for applications in drug discovery?

Functionalization at the 8-amine position (e.g., acylations, ureas) enhances binding affinity in target proteins. Structure-activity relationship (SAR) studies require parallel synthesis of derivatives, followed by bioassays and molecular docking to prioritize candidates. For example, JAK1 inhibitors derived from spirocyclic amines highlight the importance of stereochemistry in potency .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

While specific safety data for this compound are limited, general guidelines for azaspiro amines include:

  • Storage : Under inert gas (N2/Ar) at -20°C to prevent oxidation.
  • Handling : Use of fume hoods, nitrile gloves, and eye protection.
  • Disposal : Neutralization with dilute acetic acid before incineration .

Q. How are spirocyclic analogs distinguished in mixed reaction products?

Chromatographic separation (e.g., reverse-phase HPLC) coupled with tandem MS (LC-MS/MS) differentiates analogs based on retention times and fragmentation patterns. For diastereomers, chiral stationary phases or derivatization with chiral reagents (e.g., Mosher’s acid) are effective .

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